

3-Hydroxycyclohexanecarboxylic acid chemical properties and structure

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Compound of Interest

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An In-depth Technical Guide to **3-Hydroxycyclohexanecarboxylic Acid**: Properties, Structure, and Applications

Abstract

3-Hydroxycyclohexanecarboxylic acid (3-HCHA) is a bifunctional alicyclic compound of significant interest in medicinal chemistry, organic synthesis, and materials science. Possessing both a hydroxyl and a carboxylic acid functional group, its cyclohexane scaffold provides a versatile platform for developing complex molecular architectures. The stereochemical relationship between its two functional groups—existing as distinct cis and trans diastereomers, each with its own pair of enantiomers—is fundamental to its utility and biological activity. This guide provides a comprehensive overview of the chemical properties, stereoisomeric forms, spectroscopic characterization, synthesis, and key reactions of 3-HCHA, with a focus on its applications for researchers and professionals in drug development.

Molecular Structure and Stereochemistry: The Basis of Functionality

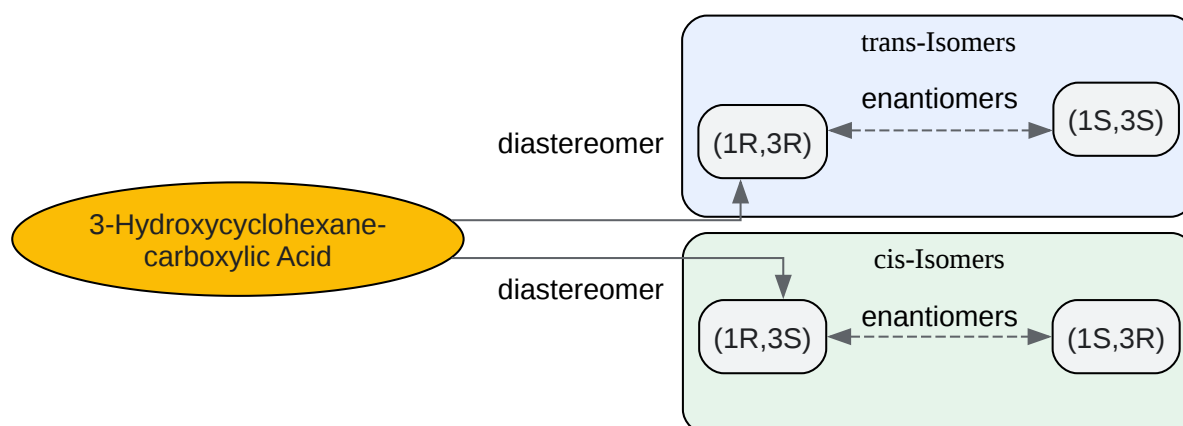
The fundamental structure of **3-Hydroxycyclohexanecarboxylic acid** consists of a cyclohexane ring substituted at position C1 with a carboxylic acid group (-COOH) and at position C3 with a hydroxyl group (-OH)[1][2]. The non-planar, chair-like conformation of the

cyclohexane ring gives rise to significant stereoisomerism, which dictates the molecule's physical properties and biological interactions.

Two key sources of isomerism exist:

- Diastereomerism (cis vs. trans): This arises from the relative orientation of the -COOH and -OH groups. In the cis isomer, both substituents are on the same face of the ring (e.g., both pointing up or both down). In the trans isomer, they are on opposite faces[1].
- Enantiomerism (R/S): Both C1 and C3 are chiral centers. Consequently, both the cis and trans diastereomers are chiral and exist as pairs of enantiomers. The four primary stereoisomers are:
 - (1R,3R)-**3-hydroxycyclohexanecarboxylic acid** (trans)[3]
 - (1S,3S)-**3-hydroxycyclohexanecarboxylic acid** (trans)
 - (1R,3S)-**3-hydroxycyclohexanecarboxylic acid** (cis)[4]
 - (1S,3R)-**3-hydroxycyclohexanecarboxylic acid** (cis)

The specific stereoisomer is often critical for biological applications, with cis-configured derivatives being identified as crucial building blocks for drugs designed to modulate lipid and carbohydrate metabolism[5].



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Caption: Stereoisomers of **3-Hydroxycyclohexanecarboxylic acid**.

Physicochemical and Spectroscopic Properties

The dual functionality of 3-HCHA governs its physical properties, making it a polar, water-soluble solid[1]. Its characterization relies on a combination of physical measurements and spectroscopic techniques.

Physicochemical Data

The following table summarizes key properties for 3-HCHA, typically supplied as a mixture of cis and trans isomers unless otherwise specified.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₂ O ₃	[1][2]
Molecular Weight	144.17 g/mol	[2][3]
Appearance	White to off-white crystalline powder	[1][6]
Melting Point	130-132 °C (for diastereomeric mixture)	[6]
pKa	4.71 ± 0.13 (Predicted)	[6]
Solubility	Soluble in polar solvents (e.g., water, methanol)	[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and purity assessment.

- Infrared (IR) Spectroscopy: The IR spectrum of 3-HCHA is distinguished by two prominent features characteristic of carboxylic acids[7][8][9].

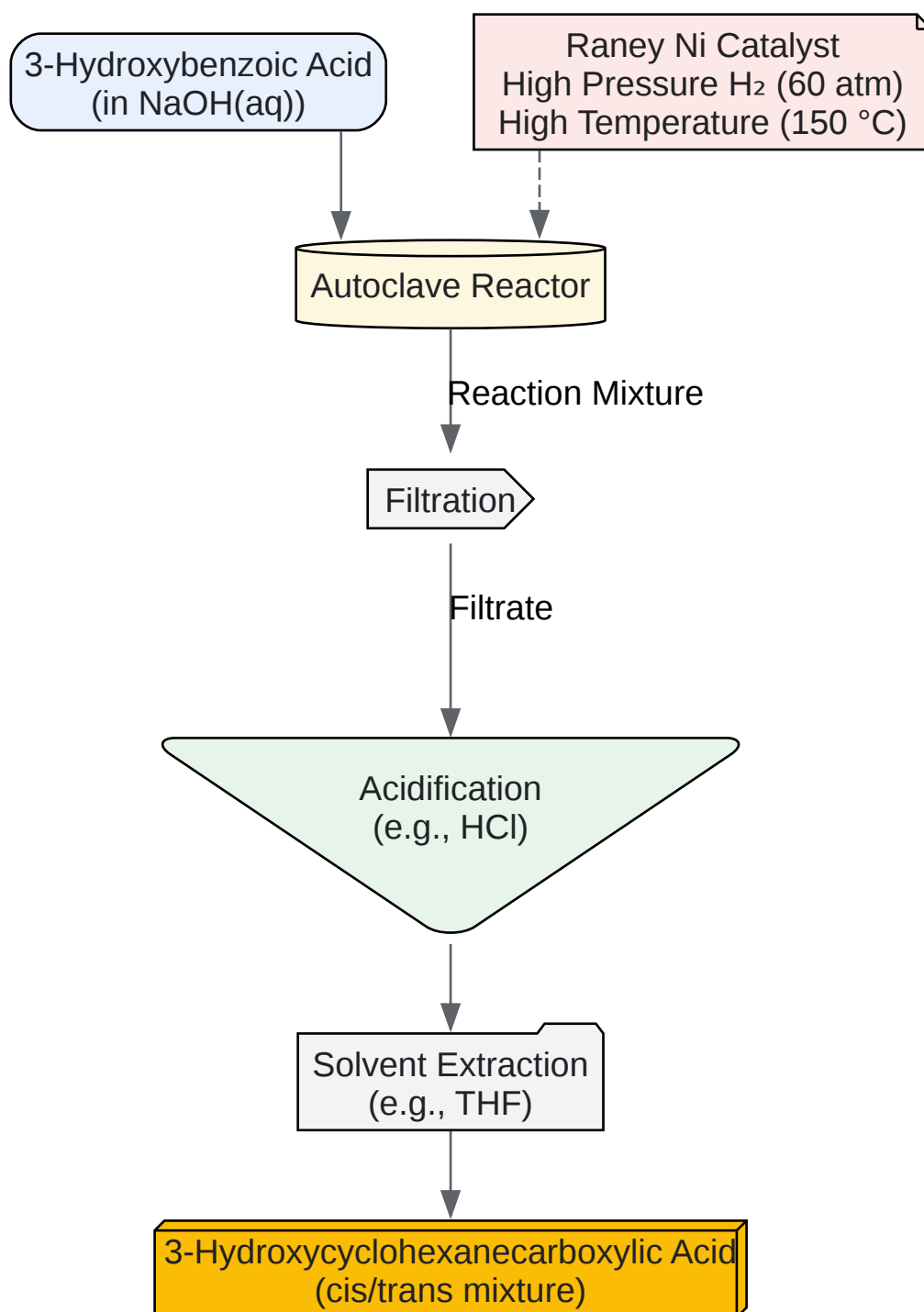
- O-H Stretch (Carboxylic Acid): A very broad and strong absorption band appears between 2500–3300 cm^{-1} , resulting from the extensive hydrogen bonding between acid dimers[8].
- O-H Stretch (Alcohol): This signal is typically obscured by the much broader carboxylic acid O-H band.
- C-H Stretch: Sharp peaks from the cyclohexane ring's aliphatic C-H bonds appear around 2850–2950 cm^{-1} .
- C=O Stretch (Carbonyl): An intense, sharp absorption is observed between 1710–1760 cm^{-1} . For the hydrogen-bonded dimer, which is the common form in the solid state, this peak is typically centered around 1710 cm^{-1} [7][9].
- C-O Stretch: A moderate band in the 1210–1320 cm^{-1} region corresponds to the C-O single bond of the carboxylic acid[8].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise stereochemistry (cis vs. trans) of 3-HCHA isomers.
 - ^1H NMR: The spectrum will show a complex set of signals for the cyclohexane ring protons between 1.0–2.5 ppm. The protons on the carbons bearing the functional groups (C1-H and C3-H) are diastereotopic and will appear further downfield. The C3-H (adjacent to the -OH group) is expected around 3.5–4.0 ppm, while the C1-H (adjacent to the -COOH group) is expected around 2.2–2.6 ppm. The most crucial signal is the acidic proton of the carboxylic acid, which appears as a broad singlet far downfield, typically around 12 δ [7]. The key to distinguishing cis and trans isomers lies in the coupling constants (J-values) of the C1-H and C3-H protons, which reflect their dihedral angles relative to adjacent protons.
 - ^{13}C NMR: The carboxyl carbon (C=O) provides a characteristic signal in the 165–185 δ range[9]. The carbon bearing the hydroxyl group (C-OH) would appear around 65–75 δ , while the remaining aliphatic carbons of the cyclohexane ring would be found upfield between 20–45 δ .

Synthesis and Chemical Reactivity

3-HCHA is most commonly synthesized via the reduction of its aromatic precursor, 3-hydroxybenzoic acid. Its bifunctional nature allows for a range of subsequent chemical transformations.

Synthesis via Catalytic Hydrogenation

The most direct and industrially relevant synthesis involves the catalytic hydrogenation of the benzene ring of 3-hydroxybenzoic acid. This reaction reduces the aromatic ring while preserving the carboxylic acid and hydroxyl functional groups.



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Caption: General workflow for the synthesis of 3-HCHA.

Protocol: Synthesis of **3-Hydroxycyclohexanecarboxylic Acid**[6]

- **Rationale:** This protocol utilizes high-pressure hydrogenation, a standard method for dearomatization. Raney Nickel is a cost-effective and highly active catalyst for this transformation. The reaction is run under basic conditions (NaOH) to deprotonate the carboxylic acid, forming the sodium salt, which enhances its solubility in the aqueous medium and can influence the reaction's stereochemical outcome.
- **Methodology:**
 - **Charging the Reactor:** In a high-pressure autoclave, charge an aqueous solution of 3-hydroxybenzoic acid (1.0 equiv), sodium hydroxide (0.7-0.8 equiv), and Raney Ni catalyst (approx. 15-20% by weight of the substrate)[6].
 - **Hydrogenation:** Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to approximately 60 atm. Heat the mixture to 150 °C with vigorous stirring and maintain these conditions overnight[6].
 - **Work-up:** Cool the reactor to ambient temperature and carefully vent the excess hydrogen. Remove the solid Raney Ni catalyst by filtration through a pad of Celite.
 - **Self-Validation:** The catalyst must be handled with care as it can be pyrophoric. Filtration should be done while the catalyst is still wet to prevent ignition.
 - **Isolation:** Transfer the aqueous filtrate to a beaker and cool in an ice bath. Acidify the solution to a pH of ~2-3 by the slow addition of concentrated hydrochloric acid. A white solid should precipitate.
 - **Purification:** Extract the acidified aqueous layer multiple times with an organic solvent such as tetrahydrofuran (THF) or ethyl acetate[6]. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a white solid. Further purification can be achieved by recrystallization.
 - **Self-Validation:** The identity and purity of the product should be confirmed by melting point analysis, ^1H NMR, and ^{13}C NMR spectroscopy.

Key Chemical Reactions

- Esterification: As a carboxylic acid, 3-HCHA readily undergoes esterification. The choice of method depends on the desired ester and the sensitivity of the substrate.
 - Fischer Esterification: Reaction with an alcohol (often used as the solvent) under strong acid catalysis (e.g., H_2SO_4) is a classic method for forming simple esters[10].
 - Steglich Esterification: For more sensitive substrates or sterically hindered alcohols, a milder, coupling agent-based approach is superior. The use of dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) allows the reaction to proceed at room temperature with high yields[11][12]. This method avoids the harsh acidic conditions of the Fischer esterification.
- Oxidation: The secondary alcohol at the C3 position can be oxidized to a ketone using standard oxidizing agents (e.g., chromic acid, PCC, or Swern oxidation), yielding 3-oxocyclohexanecarboxylic acid[1]. This ketone is a valuable intermediate for further functionalization.

Applications in Research and Drug Development

3-Hydroxycyclohexanecarboxylic acid and its derivatives are valuable building blocks in the synthesis of complex organic molecules.

- Pharmaceutical Intermediates: The compound is a key precursor in the synthesis of active pharmaceutical ingredients (APIs). Notably, its stereoisomers are central to drugs that modulate lipid and carbohydrate metabolism, highlighting its importance in treating metabolic disorders[5]. Its rigid cyclohexane core provides a reliable scaffold for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets.
- Enzyme Inhibition: It has been shown to be effective in inhibiting plasmin activity, particularly when formulated as an aluminum complex[1]. This suggests potential applications in developing antifibrinolytic agents.
- Materials Science: Beyond pharmaceuticals, 3-HCHA is used in the production of specialized materials, including chromatographic columns and chemical sensors, where its functional groups can be used to modify surfaces or create specific binding sites[1].

Conclusion

3-Hydroxycyclohexanecarboxylic acid is a fundamentally important molecule whose utility is derived from its bifunctional nature and well-defined stereochemistry. Its synthesis is readily achievable through the hydrogenation of its aromatic precursor, and its functional groups provide handles for a wide array of chemical transformations. For researchers in drug discovery and development, a thorough understanding of its properties and reactivity is essential for leveraging this versatile scaffold to construct novel therapeutics and advanced materials. The continued exploration of its stereochemically pure forms will undoubtedly unlock further applications in science and medicine.

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